molecular formula C11H15NO2 B12225956 4-[(Oxan-4-yloxy)methyl]pyridine

4-[(Oxan-4-yloxy)methyl]pyridine

Cat. No.: B12225956
M. Wt: 193.24 g/mol
InChI Key: LHDVHTPGWFOZFC-UHFFFAOYSA-N
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Description

4-[(Oxan-4-yloxy)methyl]pyridine is a chemical compound that features a pyridine ring substituted with an oxan-4-yloxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxan-4-yloxy)methyl]pyridine typically involves the reaction of pyridine derivatives with oxan-4-yloxy reagents. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with an oxan-4-yloxy halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxan-4-yloxy)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The oxan-4-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

4-[(Oxan-4-yloxy)methyl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Oxan-4-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The oxan-4-yloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methyl-2-(oxan-4-yloxy)pyridine
  • 5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine

Uniqueness

4-[(Oxan-4-yloxy)methyl]pyridine is unique due to its specific substitution pattern and the presence of the oxan-4-yloxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(oxan-4-yloxymethyl)pyridine

InChI

InChI=1S/C11H15NO2/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h1-2,5-6,11H,3-4,7-9H2

InChI Key

LHDVHTPGWFOZFC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCC2=CC=NC=C2

Origin of Product

United States

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